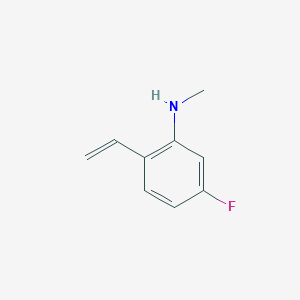
2-Ethenyl-5-fluoro-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-5-fluoro-N-methylaniline is an organic compound with the molecular formula C9H10FN It is a derivative of aniline, where the amino group is substituted with an ethenyl group and a fluorine atom at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenyl-5-fluoro-N-methylaniline can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives followed by a series of reactions including nitration, reduction, and substitution . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reagents like acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenyl-5-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Ethenyl-5-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-5-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological processes, including enzyme activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-methylaniline: Similar structure but lacks the ethenyl group.
5-Fluoro-2-methylaniline: Another isomer with different substitution pattern.
Uniqueness: 2-Ethenyl-5-fluoro-N-methylaniline is unique due to the presence of both the ethenyl and fluorine substituents, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
210536-34-8 |
|---|---|
Formule moléculaire |
C9H10FN |
Poids moléculaire |
151.18 g/mol |
Nom IUPAC |
2-ethenyl-5-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,11H,1H2,2H3 |
Clé InChI |
SKTCQCUGOUBOMB-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


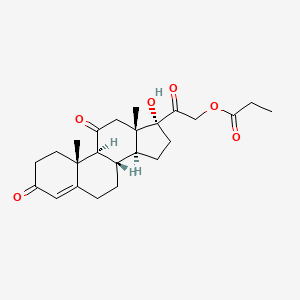

![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
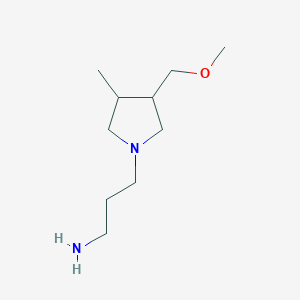
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)
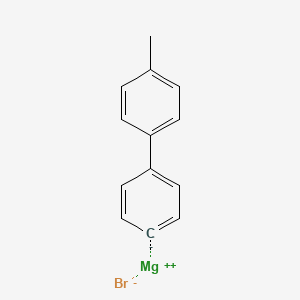

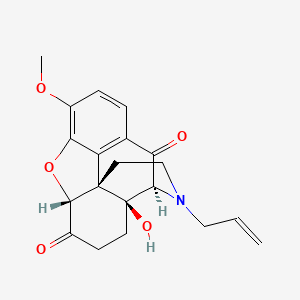

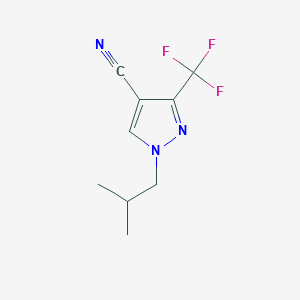
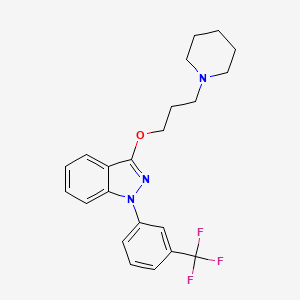
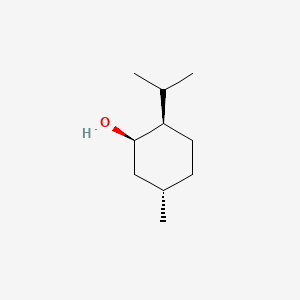
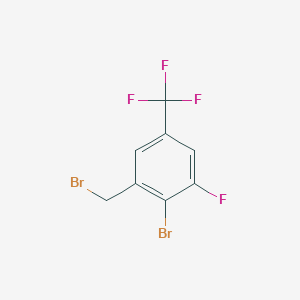
![2-(3-isopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B13428082.png)
